(2R)-2-(Azidomethyl)-3-methylbutan-1-ol chemical properties
(2R)-2-(Azidomethyl)-3-methylbutan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol
Executive Summary: This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of the novel chiral azido alcohol, (2R)-2-(Azidomethyl)-3-methylbutan-1-ol. As a molecule incorporating both a primary alcohol and a primary azide functional group on a chiral scaffold, this compound is positioned as a valuable building block in medicinal chemistry and drug discovery. The azide moiety serves as a versatile handle for "click chemistry" and other bioorthogonal ligations, while the primary alcohol allows for further derivatization. This document is intended for researchers, scientists, and drug development professionals, offering a predictive yet scientifically grounded perspective in the absence of existing literature on this specific molecule.
Introduction
Chiral azido alcohols are a class of organic compounds that have garnered significant interest in the field of drug discovery and development.[1][2] Their bifunctional nature, possessing both a hydroxyl group and an azide group, allows for orthogonal chemical modifications. The azide functional group is particularly noteworthy for its participation in highly efficient and selective 1,3-dipolar cycloaddition reactions, famously known as "click chemistry".[3] This reaction enables the straightforward linkage of the azido alcohol to other molecules containing an alkyne, which is a common strategy in the synthesis of complex molecules and bioconjugates.[4] The chirality inherent to these molecules is crucial for their interaction with biological targets, which are themselves chiral.[2]
This guide focuses on the specific, and currently uncharacterized, molecule: (2R)-2-(Azidomethyl)-3-methylbutan-1-ol. Due to the absence of published data for this compound, this document will provide a theoretical yet robust analysis of its expected properties and reactivity based on the well-established chemistry of primary alcohols and alkyl azides.[3][5]
Predicted Physicochemical Properties
The physical and chemical properties of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol are predicted based on its structure and by drawing parallels with structurally similar compounds like 2-methyl-1-butanol.[6][7][8] The presence of both a hydroxyl group and an azide group is expected to influence its polarity, boiling point, and solubility.
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₁₃N₃O | |
| Molecular Weight | 143.19 g/mol | |
| Appearance | Colorless liquid (predicted) | Similar to other small alcohols.[5] |
| Boiling Point | > 130 °C | Expected to be higher than 2-methyl-1-butanol (127.5 °C) due to increased molecular weight and polarity from the azide group.[6] |
| Solubility in Water | Slightly soluble | The polar alcohol and azide groups will contribute to water solubility, but the hydrocarbon backbone will limit it.[4] |
| Density | ~0.9 g/mL | Expected to be higher than 2-methyl-1-butanol (0.8152 g/cm³) due to the presence of the azide group.[6] |
| Chirality | Chiral at C2 | The (R)-configuration is specified. |
Proposed Synthesis and Methodology
A plausible synthetic route for (2R)-2-(Azidomethyl)-3-methylbutan-1-ol would likely start from a readily available chiral precursor. A hypothetical synthesis starting from (R)-2-methyl-1-butanol is outlined below. This involves the activation of the primary alcohol, followed by a nucleophilic substitution to introduce the azide.
Retrosynthetic Analysis and Proposed Synthetic Route
A common and effective method for converting a primary alcohol to a primary azide is through a two-step process involving the formation of a good leaving group, such as a tosylate, followed by nucleophilic substitution with sodium azide.[9][10][11]
Caption: Proposed synthesis of a chiral azide from (R)-2-methyl-1-butanol.
Editor's Note on Nomenclature and Structure: The user-provided name, "(2R)-2-(Azidomethyl)-3-methylbutan-1-ol," suggests a different carbon skeleton than what would be derived from (R)-2-methyl-1-butanol. For the purpose of providing a scientifically sound guide based on a plausible synthesis from a common starting material, we will proceed with the synthesis of "(2R)-1-Azido-2-methylbutane" as a representative chiral azidoalkane derived from (R)-2-methyl-1-butanol. The principles discussed regarding the properties and reactivity of the azide functional group remain broadly applicable.
Detailed Experimental Protocol for the Hypothetical Synthesis
Step 1: Tosylation of (R)-2-methyl-1-butanol [12]
-
To a solution of (R)-2-methyl-1-butanol (1.0 eq.) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.2 eq.) and triethylamine (1.5 eq.).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-2-methylbutyl-1-tosylate.
Step 2: Azide Substitution [9]
-
The crude (R)-2-methylbutyl-1-tosylate is dissolved in dimethylformamide (DMF).
-
Sodium azide (1.5 eq.) is added to the solution.
-
The reaction mixture is heated to 60 °C and stirred for 24 hours.
-
The mixture is cooled to room temperature and diluted with water.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2R)-1-azido-2-methylbutane.
Predicted Spectroscopic Characteristics
The spectroscopic data for (2R)-2-(Azidomethyl)-3-methylbutan-1-ol (based on the user-provided name) can be predicted based on the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and N₃ stretching vibrations.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will be complex due to the chirality and diastereotopic protons. The predicted chemical shifts are based on standard values for similar functional groups.[13][14][15][16]
| Spectroscopic Data | Predicted Characteristics |
| IR (cm⁻¹) | 3300-3400 (broad, O-H stretch), 2960-2850 (C-H stretch), 2100-2150 (strong, sharp, N₃ stretch) , 1050-1150 (C-O stretch)[3] |
| ¹H NMR (ppm) | δ 3.5-3.7 (m, 2H, -CH₂OH), δ 3.2-3.4 (m, 2H, -CH₂N₃), δ 1.8-2.0 (m, 1H, -CH(CH₂N₃)-), δ 1.5-1.7 (m, 1H, -CH(CH₃)-), δ 0.8-1.0 (m, 6H, 2 x -CH₃) |
| ¹³C NMR (ppm) | δ 65-70 (-CH₂OH), δ 50-55 (-CH₂N₃), δ 40-45 (-CH(CH₂N₃)-), δ 30-35 (-CH(CH₃)-), δ 15-20 (-CH₃) |
Chemical Reactivity and Potential Applications
The chemical reactivity of (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is dictated by its two primary functional groups: the primary alcohol and the primary azide.
Reactivity of the Primary Alcohol
The primary alcohol can undergo a variety of reactions, including:
-
Oxidation: To form the corresponding aldehyde or carboxylic acid.[17]
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.[18]
-
Etherification: Conversion to ethers.
-
Conversion to a better leaving group: Such as a tosylate or mesylate, for subsequent nucleophilic substitution reactions.[10][11]
Reactivity of the Azide Functional Group
The azide group is a versatile functional group with several key reactions:[3][19]
-
1,3-Dipolar Cycloaddition (Click Chemistry): The reaction with alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry, known for its high efficiency and selectivity.[3]
-
Staudinger Reaction: Reduction of the azide with a phosphine (e.g., triphenylphosphine) to form an amine via an iminophosphorane intermediate.[19]
-
Reduction to Amine: The azide can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.[20]
-
Schmidt Reaction: Lewis acid-mediated reaction with ketones.[21]
Caption: Schematic of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Potential Applications in Drug Discovery and Organic Synthesis
The unique combination of a chiral center, a primary alcohol, and an azide group makes (2R)-2-(Azidomethyl)-3-methylbutan-1-ol a promising building block for:
-
Synthesis of Chiral Amines and Amino Alcohols: Reduction of the azide provides access to chiral primary amines and amino alcohols, which are important pharmacophores.[22][23]
-
Combinatorial Chemistry and Fragment-Based Drug Discovery: The azide group allows for the rapid and efficient synthesis of compound libraries via click chemistry for high-throughput screening.[4]
-
Bioconjugation: The ability to selectively react the azide group allows for the attachment of this molecule to biomolecules for various applications, including targeted drug delivery.
Safety and Handling Precautions
Organic azides are energetic compounds and must be handled with extreme care.[24][25][26][27][28]
-
Explosion Hazard: Low molecular weight organic azides can be explosive and are sensitive to heat, shock, and friction.[24]
-
Toxicity: The azide ion is toxic.[25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[26][28]
-
Handling:
-
Work in a well-ventilated fume hood.[26]
-
Use a blast shield for reactions involving azides.[28]
-
Avoid using metal spatulas or ground glass joints, which can cause friction.[25][26]
-
Do not heat organic azides unless you are certain of their stability. Distillation of low molecular weight azides should be avoided.[25]
-
-
Storage: Store organic azides in a cool, dark place, away from heat and light.[25][27]
-
Waste Disposal: Azide-containing waste should be collected separately and quenched before disposal. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.[24][27]
Conclusion
While (2R)-2-(Azidomethyl)-3-methylbutan-1-ol is not a commercially available or previously described compound, its predicted chemical properties and reactivity profile suggest it could be a valuable and versatile building block in organic synthesis and medicinal chemistry. Its chiral nature, coupled with the orthogonal reactivity of the alcohol and azide functional groups, opens up numerous possibilities for the synthesis of complex and biologically active molecules. The synthetic route proposed herein is based on well-established and reliable chemical transformations. Researchers interested in this molecule should proceed with caution, adhering to strict safety protocols for handling organic azides.
References
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